非索非那定 D10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fexofenadine D10 is an internal standard used for the quantification of fexofenadine . Fexofenadine is a histamine H1 receptor antagonist . It is used to relieve the symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .

Synthesis Analysis

The retrosynthetic analysis of the fexofenadine molecule includes inventive synthetic steps such as ZnBr2-catalyzed transposition (rearrangement) of α-haloketones to terminal carboxylic acids and microbial oxidation of the non-activated C–H bond .

Molecular Structure Analysis

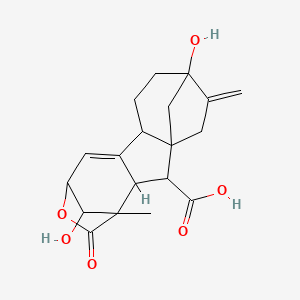

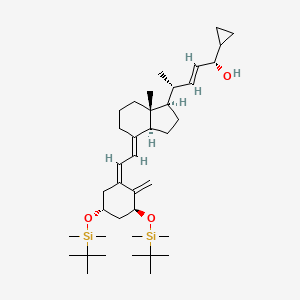

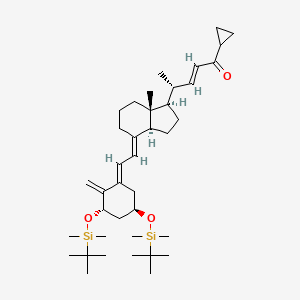

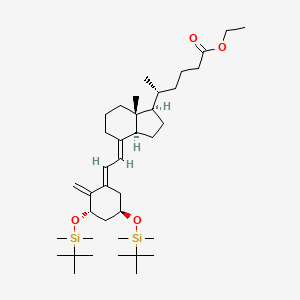

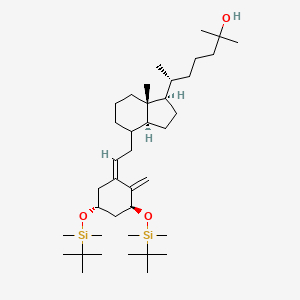

The molecular formula of Fexofenadine D10 is C32H29D10NO4 • HCl . The structure exhibits a two-dimensional hydrogen bond network .

Chemical Reactions Analysis

Fexofenadine D10 is deuterium labeled Fexofenadine .

Physical And Chemical Properties Analysis

Fexofenadine D10 is a solid with a white to off-white color . It has a melting point of 150-155°C . It is slightly soluble in DMSO and Methanol .

科学研究应用

Improved Dissolution Rate and Intestinal Absorption

Another study aimed to enhance the dissolution and permeation of a low soluble, absorbable Fexofenadine Hydrochloride (FFH) by preparing solid dispersions using polyethylene glycol 20,000 (PEG 20,000) and poloxamer 188 as carriers . The solid dispersions of FFH prepared using PEG 20,000 and poloxamer 188 demonstrated improved dissolution and absorption than supplied FFH and could be used to improve the oral bioavailability of fexofenadine .

Population Pharmacokinetic (PK)–Pharmacodynamic (PD) Model

Research has also been conducted to explore the dosing regimen of Fexofenadine through the establishment of a Fexofenadine population pharmacokinetic (PK)–pharmacodynamic (PD) model . This study aimed to provide a quantitative pharmacometrics prediction for setting dosage regimen .

安全和危害

Fexofenadine D10 should be handled with care. Protective measures such as wearing safety glasses with side shields, chemical splash goggles, or a full face shield may be necessary . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Fexofenadine maintains its beneficial profile on signs and symptoms of patients with allergic conditions, as well as its attributes as one of the major candidates for an ideal antihistamine medication .

未来方向

属性

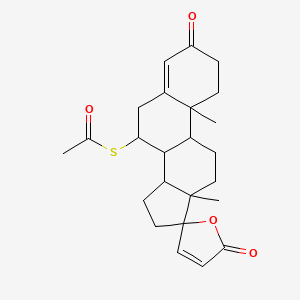

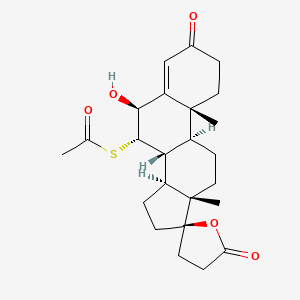

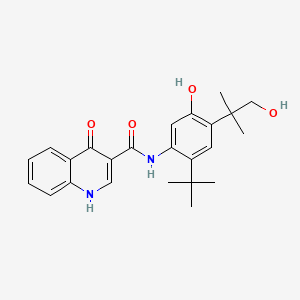

| { "Design of the Synthesis Pathway": [ "Fexofenadine D10 can be synthesized using a multi-step process.", "The synthesis pathway involves the introduction of deuterium atoms at specific positions in the molecule.", "The key steps in the synthesis pathway include oxidation, reduction, and coupling reactions." ], "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium carbonate", "Deuterium oxide", "Sodium cyanoborohydride", "4-chlorobenzaldehyde", "4-tert-butylphenylacetic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-tert-butylphenylacetonitrile", "4-tert-butylphenylacetic acid chloride", "Aluminum chloride" ], "Reaction": [ "Step 1: Oxidation of 4-chlorobenzaldehyde to form 2,3-dichloro-5,6-dicyano-1,4-benzoquinone using aluminum chloride.", "Step 2: Reduction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-tert-butylphenylacetonitrile using sodium borohydride.", "Step 3: Coupling of 4-tert-butylphenylacetonitrile with deuterium oxide to form 4-tert-butylphenylacetonitrile-D10 using sodium cyanoborohydride.", "Step 4: Reduction of 4-tert-butylphenylacetic acid chloride to form 4-tert-butylphenylacetic acid using sodium borohydride.", "Step 5: Coupling of 4-tert-butylphenylacetic acid with 4-tert-butylphenylacetonitrile-D10 to form Fexofenadine D10 using sodium carbonate and hydrochloric acid." ] } | |

CAS 编号 |

1215900-18-7 |

产品名称 |

Fexofenadine D10 |

分子式 |

C32H29NO4D10 |

分子量 |

511.73 |

外观 |

White to Off-White Solid |

纯度 |

0.98 |

数量 |

Milligrams-Grams |

相关CAS编号 |

83799-24-0 (unlabelled) |

同义词 |

4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid |

标签 |

Fexofenadine |

产品来源 |

United States |

Q & A

Q1: Why is Fexofenadine D10 used as an internal standard for Fexofenadine quantification in the LC-MS/MS method described in the research?

A1: The research utilizes Fexofenadine D10 as an internal standard due to its structural similarity to Fexofenadine. [] This similarity leads to comparable physicochemical behaviors during sample preparation and analysis. The difference in mass due to the ten deuterium atoms allows the mass spectrometer to differentiate between the analyte (Fexofenadine) and the internal standard (Fexofenadine D10). By comparing the signal ratios of the analyte and internal standard, the method corrects for potential variations during sample processing and ionization, ultimately enhancing the accuracy and precision of Fexofenadine quantification in plasma samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。